Z-D-Asn(Trt)-OH
CAS No.: 200259-87-6
Cat. No.: VC0554539
Molecular Formula: C31H28N2O5
Molecular Weight: 508.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200259-87-6 |
---|---|
Molecular Formula | C31H28N2O5 |
Molecular Weight | 508.57 |
IUPAC Name | (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 |
Standard InChI Key | FPVBKISSJULIGI-HHHXNRCGSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Introduction
Chemical Identity and Structure
Z-D-Asn(Trt)-OH, with CAS number 200259-87-6, is formally known as (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid or N-Cbz-N'-trityl-D-asparagine . This compound belongs to the class of protected amino acids specifically designed for peptide synthesis applications.
The molecular formula is C31H28N2O5 with a molecular weight of 508.56 g/mol . The compound features:
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A D-configuration amino acid core (D-asparagine)
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A Z (benzyloxycarbonyl) protecting group on the alpha amino position
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A trityl (Trt) protecting group on the side chain amide nitrogen
The structural composition reflects its specialized role in peptide chemistry, where protecting groups prevent unwanted reactions during peptide bond formation.
Physical Properties
Z-D-Asn(Trt)-OH exhibits specific physical characteristics that influence its handling and application in laboratory settings. The key physical properties are summarized in Table 1.
Property | Value |
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Physical Form (at 20°C) | Solid |
Melting Point | 184-191°C |
Optical Rotation | +22 ± 2° (c=1 in DMF) |
Density | 1.3 |
Refractive Index | 1.61 |
Solubility | Soluble in DMSO |
Minimum Purity (Commercial) | 95-98% |
Moisture Content (Max) | 0.5% |
Table 1: Physical properties of Z-D-Asn(Trt)-OH
The positive optical rotation (+22°) confirms the D-configuration of the asparagine core, distinguishing it from its L-enantiomer which would display a negative rotation . This optical activity is a crucial parameter for quality control in peptide synthesis applications.
Applications in Peptide Synthesis
Protection Strategy in Solid-Phase Peptide Synthesis
Z-D-Asn(Trt)-OH serves a critical role in solid-phase peptide synthesis (SPPS), particularly in protocols requiring D-amino acids. The compound features a strategic protection scheme:
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The Z (benzyloxycarbonyl) group protects the alpha-amino function
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The trityl (Trt) group blocks the side-chain amide nitrogen
This orthogonal protection strategy allows selective deprotection during peptide assembly, preventing unwanted side reactions . The trityl group specifically addresses a common challenge in peptide synthesis involving asparagine residues:
"Unprotected carboxamide groups of asparagine residues are susceptible to various side reactions during peptide coupling, i.e., dehydration to nitriles and intramolecular cyclization onto activated carboxyl groups to provide succinimide by-products."
Role in Preventing Aspartimide Formation
One of the most significant advantages of using the trityl-protected asparagine derivative is its effectiveness in preventing aspartimide formation - a problematic side reaction in Fmoc-based peptide synthesis. Research indicates that asparagine residues protected with trityl groups significantly reduce this unwanted pathway, especially when compared to unprotected variants .
The side-chain protection becomes particularly important when asparagine is adjacent to certain amino acids that promote aspartimide formation, as documented in studies examining various X-Asp-Y sequences where aspartimide formation was observed with X = Arg(Pmc), Asn(Trt), Asp(OtBu), Cys(Acm), Gly, Ser, Thr, and Thr(tBu) .
Applications in Research and Drug Development
Peptide-Based Drug Development
Z-D-Asn(Trt)-OH plays a significant role in pharmaceutical research, particularly in the development of peptide-based therapeutics. The compound enables the incorporation of D-asparagine into peptide chains, which can enhance stability against proteolytic degradation while maintaining or enhancing biological activity .
This protected amino acid has been utilized in the synthesis of various bioactive peptides, including:
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Peptides containing disulfide bridges, where sequential peptide assembly requires precise control over functional group reactivity
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Therapeutic peptides requiring D-amino acid incorporation for enhanced metabolic stability
Applications in Biotechnology
In biotechnology applications, Z-D-Asn(Trt)-OH serves as a valuable tool for:
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Production of recombinant proteins with modified amino acid sequences
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Optimization of protein yield and functionality
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Development of peptide-based vaccines
The incorporation of D-asparagine residues can significantly alter protein folding, stability, and biological function, making this protected amino acid a valuable tool for protein engineering.
Classification | Details |
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Signal Word | Warning |
Hazard Statements | H315; H319; H335 (Skin irritation, Eye irritation, Respiratory irritation) |
Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |
Transport Classification | Not classified as hazardous material for transportation |
Table 2: Safety classification of Z-D-Asn(Trt)-OH
Appropriate laboratory safety practices should be followed when handling this compound, including:
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Use of personal protective equipment (gloves, safety glasses)
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Working in well-ventilated areas
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Avoiding contact with skin and eyes
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Proper disposal according to local regulations
Comparison with L-Enantiomer
Z-D-Asn(Trt)-OH (CAS: 200259-87-6) differs from its L-enantiomer, Z-Asn(Trt)-OH (CAS: 132388-57-9), primarily in its stereochemistry. This difference is reflected in:
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Optical rotation: Z-D-Asn(Trt)-OH shows +22 ± 2° (c=1 in DMF) , while the L-form would display an opposite rotation
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Biological activity: D-amino acids generally exhibit different biological properties compared to their L-counterparts, often with enhanced resistance to proteolytic degradation
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Chemical name: Z-D-Asn(Trt)-OH is formally (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid, while the L-form is (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid
While structurally similar, these compounds have distinct applications in peptide synthesis depending on whether a D- or L-configuration is required at the asparagine position.
Supplier | Minimum Purity | Additional Quality Parameters |
---|---|---|
Capot Chemical | 98% Min. | Moisture: 0.5% Max. |
AKSci | 95% | Melting Point: 184-191°C |
GlpBio | Not specified | Suitable for research use only |
Table 3: Commercial specifications of Z-D-Asn(Trt)-OH from different suppliers
Quality control typically includes verification of purity by HPLC, confirmation of optical rotation, and structural verification using spectroscopic techniques.
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